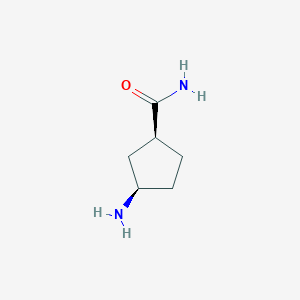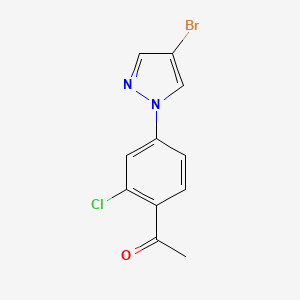![molecular formula C10H19Cl2N3O2 B13481980 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a diazepane ring and a chloroacetyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with a diazepane derivative. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block sodium channels, similar to the mechanism of action of local anesthetics like lidocaine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
Molekularformel |
C10H19Cl2N3O2 |
|---|---|
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C10H18ClN3O2.ClH/c1-12-9(15)8-13-3-2-4-14(6-5-13)10(16)7-11;/h2-8H2,1H3,(H,12,15);1H |
InChI-Schlüssel |
ZUKKMJHXNWNHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1CCCN(CC1)C(=O)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


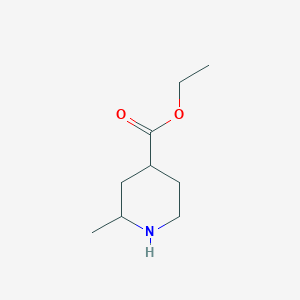
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
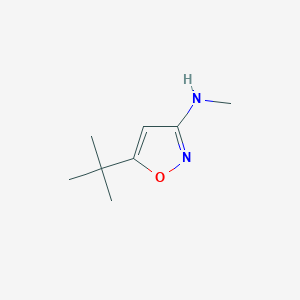
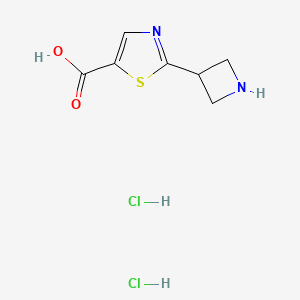
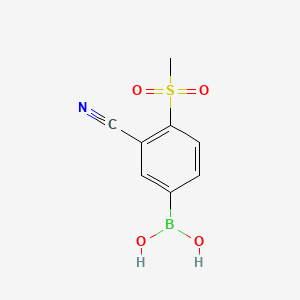

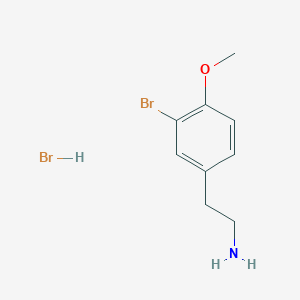
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
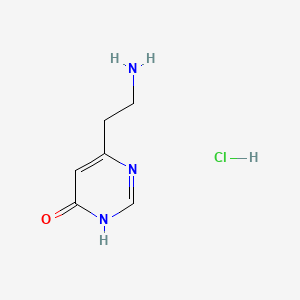
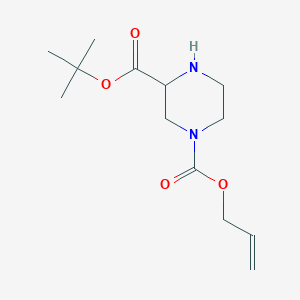
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
